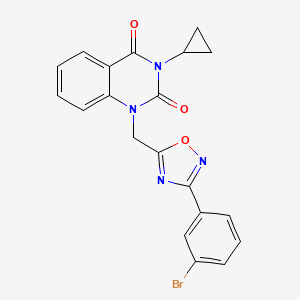

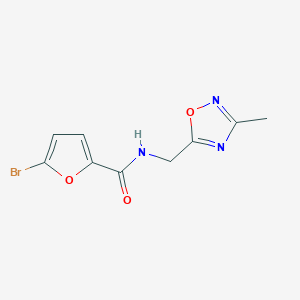

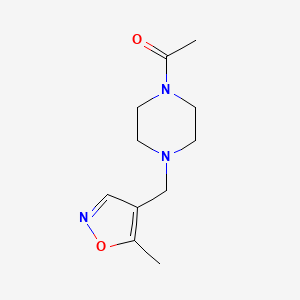

![molecular formula C7H11ClN2 B2853953 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride CAS No. 78520-29-3](/img/structure/B2853953.png)

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, also known as THB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THB is a heterocyclic compound that contains a benzimidazole ring and a tetrahydrofuran ring. In

Applications De Recherche Scientifique

Comprehensive Analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride Applications

Selective COX-2 Inhibition for Anti-Inflammatory Applications: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives have been synthesized to evaluate their biological activities as selective cyclooxygenase-2 (COX-2) inhibitors . These compounds are particularly significant in the treatment of inflammation and inflammation-associated disorders, offering potential therapeutic benefits with reduced gastrointestinal toxicities compared to non-selective COX inhibitors.

Cancer Research and Angiogenesis: The COX-2 isozyme, which can be selectively inhibited by 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives, is implicated in cancer and angiogenesis . This suggests a role for these compounds in cancer treatment strategies, possibly slowing the progression of tumors and reducing the formation of new blood vessels that feed cancer growth.

Alzheimer’s Disease Progression: Recent studies indicate that selective COX-2 inhibitors, which can be designed using the 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole scaffold, may slow the progress of Alzheimer’s disease without causing gastrointestinal damage . This opens up a promising avenue for the development of new treatments for neurodegenerative diseases.

Synthesis of Natural Product Analogues: The compound has been used in the synthesis of terrazoanthine natural products, which are a family of 2-aminoimidazole alkaloids isolated from marine invertebrates . These natural products have various biological activities and the synthetic analogues could lead to new pharmaceuticals.

Development of Antibacterial and Antifungal Agents: Derivatives of 1H-benzo[d]imidazole, which include the 4,5,6,7-tetrahydro variant, have shown potential as antibacterial and antifungal agents . This application is crucial in the ongoing battle against resistant strains of bacteria and fungi.

Medicinal Chemistry: Bioisostere Replacement: The structure of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole allows it to act as a bioisostere, replacing groups like guanidine, benzamidine, and triazole in biologically active compounds . This property is valuable for the design of new drugs with improved efficacy and reduced side effects.

Chemical Reactant for Imidazolylnitroquinoxalinedione Synthesis: This compound serves as a useful reactant for the preparation of imidazolylnitroquinoxalinedione, a compound with potential pharmacological applications .

Exploration of Molecular Interactions: Due to its ability to form multiple hydrogen bonds, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is an interesting candidate for studying interactions with biological targets containing glutamate and aspartate residues . This can lead to a better understanding of molecular recognition processes in biological systems.

Mécanisme D'action

Biochemical Pathways

Benzimidazole derivatives have been reported to show activity against various bacterial strains, suggesting that they may affect bacterial metabolic pathways .

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microorganisms .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h5H,1-4H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLWNEUASQXDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2853876.png)

![methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B2853878.png)

![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)

![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)